molecular formula C11H20N2O2 B570613 Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate CAS No. 885270-86-0

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate

Cat. No.: B570613
CAS No.: 885270-86-0
M. Wt: 212.293
InChI Key: BGUYAMZPJMTFRU-UHFFFAOYSA-N
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Description

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is a chemical compound with the molecular formula C11H20N2O2. It is a spiro compound, characterized by a unique bicyclic structure where two rings share a single atom. This compound is often used as a reagent in organic synthesis, particularly in the development of pharmaceutical intermediates and other complex organic molecules .

Mechanism of Action

Target of Action

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is primarily used as a reagent in the synthesis of spirodiamine-diarylketoxime derivatives, which act as antagonists of the melanin-concentrating hormone (MCH-1R) . It is also used in the synthesis of dihydroisoindolecarboxamide derivatives, which act as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT) and Rho-associated protein kinase (ROCK) .

Mode of Action

The exact mode of action of Tert-butyl 2,6-diazaspiro[3It is known to be involved in the synthesis of specific derivatives that interact with their respective targets, leading to inhibition or antagonism .

Biochemical Pathways

The biochemical pathways affected by this compound are largely dependent on the derivatives it helps synthesize. For instance, MCH-1R antagonists can influence energy balance and feeding behavior, while NAMPT and ROCK inhibitors can impact cellular metabolism and cytoskeletal dynamics .

Pharmacokinetics

The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tert-butyl 2,6-diazaspiro[3Its molecular weight of 21229 suggests that it may have good bioavailability, as compounds with a molecular weight below 500 are generally well-absorbed .

Result of Action

The molecular and cellular effects of this compound are determined by the action of the derivatives it helps synthesize. For example, MCH-1R antagonists can decrease food intake and body weight, while NAMPT and ROCK inhibitors can modulate cellular energy metabolism and cell motility .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate typically involves the reaction of tert-butyl carbamate with a suitable diazaspiro compound under controlled conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the carbamate, followed by nucleophilic substitution with the diazaspiro compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity starting materials and solvents, along with rigorous purification steps such as recrystallization or chromatography, is essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is widely used in scientific research for various applications:

    Chemistry: As a reagent in the synthesis of complex organic molecules and pharmaceutical intermediates.

    Biology: Used in the development of enzyme inhibitors and other biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,6-diazaspiro[3.4]octane-2-carboxylate
  • Tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate
  • Tert-butyl 3-(dimethylamino)methyl)pyrrolidine-1-carboxylate

Uniqueness

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate is unique due to its specific spiro structure, which imparts distinct chemical and physical properties. This structure allows for unique reactivity and binding interactions, making it valuable in the synthesis of complex organic molecules and pharmaceutical intermediates .

Biological Activity

Tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate (CAS Number: 1359655-84-7) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a spirocyclic structure that is prevalent in many bioactive molecules. Its molecular formula is C13H22N2O6C_{13}H_{22}N_{2}O_{6}, with a molecular weight of approximately 302.32 g/mol. The presence of the tert-butyl group contributes to its stability and solubility in organic solvents, making it a valuable intermediate in organic synthesis.

This compound acts primarily as an inhibitor for several key enzymes and receptors:

  • Ketohexokinase (KHK) : Inhibiting KHK affects fructose metabolism, which is crucial for energy production in cells.
  • Nicotinamide Phosphoribosyltransferase (NAMPT) : This enzyme plays a role in NAD+ biosynthesis; inhibition can impact cellular metabolism and survival.
  • Rho-associated Protein Kinase (ROCK) : Inhibition of ROCK influences cell motility and shape, which is essential in various physiological processes including cancer metastasis.

The interaction with these targets can lead to significant alterations in metabolic pathways, potentially offering therapeutic benefits in conditions such as diabetes and cancer .

Biological Activities

Research has shown that derivatives of this compound exhibit a range of biological activities:

  • Antitubercular Activity : A study evaluated compounds derived from the diazaspiro core against Mycobacterium tuberculosis, revealing promising minimum inhibitory concentrations (MIC). For instance, some derivatives demonstrated MIC values as low as 0.016 μg/mL .
  • Cancer Treatment Potential : Compounds based on this scaffold have been identified as inhibitors of menin-MLL1 interactions, which are significant in certain types of leukemia .
  • Enzyme Inhibition : As mentioned earlier, its role as an inhibitor for KHK and NAMPT positions it as a candidate for addressing metabolic disorders .

Case Study 1: Antitubercular Activity

In a recent study published in Molecules, researchers synthesized various nitrofuran carboxamide derivatives from the diazaspiro core and tested them against the drug-sensitive strain of Mycobacterium tuberculosis H37Rv using the resazurin microtiter plate assay (REMA). The results indicated that certain compounds exhibited potent antitubercular activity with low MIC values, highlighting the potential for further development into therapeutic agents .

Case Study 2: Cancer Inhibition

Another study focused on the synthesis of inhibitors targeting the menin-MLL1 interaction pathway. The diazaspiro scaffold was utilized to create compounds that showed efficacy in disrupting this interaction, suggesting a novel approach to cancer therapy .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Activity Target Effect Reference
AntitubercularMycobacterium tuberculosisMIC as low as 0.016 μg/mL
Cancer TreatmentMenin-MLL1Inhibitory effect on cancer cells
Metabolic RegulationKHK/NAMPTAlters glucose metabolism

Properties

IUPAC Name

tert-butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-10(2,3)15-9(14)13-5-4-11(8-13)6-12-7-11/h12H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGUYAMZPJMTFRU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20676488
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885270-86-0
Record name tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20676488
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Diazaspiro[3.4]octane, N6-BOC protected
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